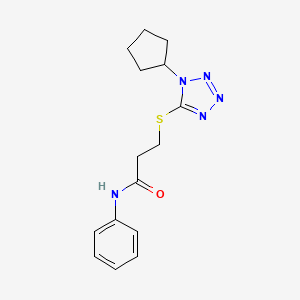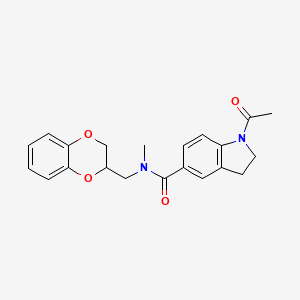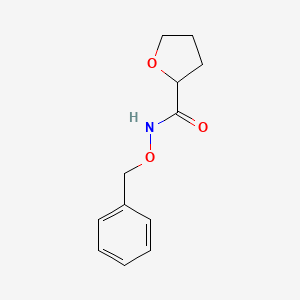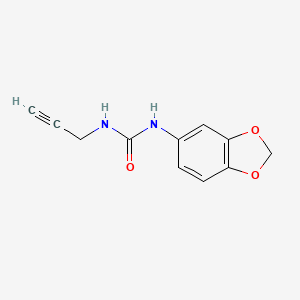
3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide, also known as CPTSA, is a chemical compound that has shown potential in scientific research. CPTSA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
科学的研究の応用
3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide has also been investigated for its potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. Additionally, 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide has been studied for its potential as a diagnostic tool for cancer.
作用機序
The exact mechanism of action of 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. Additionally, 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide in lab experiments is its ability to modulate the activity of GABA receptors and COX-2 enzymes. This makes it a useful tool for studying the role of these enzymes and receptors in various physiological processes. However, one limitation of using 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide in lab experiments is its potential toxicity. 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide has been shown to have cytotoxic effects on certain cell lines at high concentrations.
将来の方向性
There are several future directions for research on 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide. One direction is to further investigate its potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. Another direction is to explore its potential as a diagnostic tool for cancer. Additionally, further studies are needed to determine the optimal dosage and administration route for 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide in order to minimize potential toxicity. Finally, more research is needed to fully understand the mechanism of action of 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide and its effects on various physiological processes.
Conclusion:
In conclusion, 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide is a chemical compound that has shown potential in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of 3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide in various scientific research applications.
合成法
3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide can be synthesized using various methods. One of the most common methods involves the reaction of 1-cyclopentyltetrazole-5-thiol with N-phenylpropanamide in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography. Other methods involve the use of different reagents and solvents.
特性
IUPAC Name |
3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c21-14(16-12-6-2-1-3-7-12)10-11-22-15-17-18-19-20(15)13-8-4-5-9-13/h1-3,6-7,13H,4-5,8-11H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPFJNQEVPCZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NN=N2)SCCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-cyclopentyltetrazol-5-yl)sulfanyl-N-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7546187.png)

![6-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7546213.png)


![N-(2,5-dimethylpyrazol-3-yl)-2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetamide](/img/structure/B7546234.png)

![N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide](/img/structure/B7546251.png)
![N-(2,4-difluorophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7546258.png)
![N-benzyl-2-[(4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B7546260.png)
![2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7546269.png)
![N-(2-methoxyphenyl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]propanamide](/img/structure/B7546270.png)
![4-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546275.png)